molecular formula C15H29N3O3 B7915321 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7915321
M. Wt: 299.41 g/mol
InChI Key: WHQRBQCOCLVTFU-PXYINDEMSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl ester group and a methyl-amino-propionyl side chain. Its structure includes a chiral center at the (S)-2-amino-propionyl moiety, which may influence its biological activity and pharmacokinetic properties. The tert-butyl ester group enhances stability and modulates solubility, making it a common motif in prodrugs and intermediates for pharmaceuticals .

Properties

IUPAC Name

tert-butyl 3-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-11(16)13(19)17(5)9-12-7-6-8-18(10-12)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQRBQCOCLVTFU-PXYINDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis, biological interactions, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H29N3O3
  • Molecular Weight : 299.41 g/mol
  • Structure : The compound features a piperidine ring linked to an amino acid derivative, with a tert-butyl ester group that enhances solubility and stability.

Synthesis

The synthesis of this compound typically involves multiple steps, including the protection of functional groups and the formation of the piperidine core. The use of tert-butyl esters is common due to their favorable properties during synthetic transformations, allowing for mild cleavage conditions later in the process .

Neuropharmacological Potential

Research indicates that compounds structurally related to this compound exhibit significant neuropharmacological activities. Specifically, they may interact with neurotransmitter systems, influencing pathways associated with mood and cognition. Notably, some studies have shown that similar compounds can inhibit gamma-secretase activity, which is relevant in Alzheimer's disease research.

Interaction Studies

Preliminary interaction studies suggest that this compound may modulate receptor activity or enzyme function within neurotransmitter pathways. For instance, investigations into binding affinities and kinetics reveal that the compound could potentially interact with various biological targets involved in neurological processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Gamma-Secretase Inhibition : A study highlighted that compounds similar to this compound can inhibit gamma-secretase, a key enzyme in the production of amyloid-beta peptides linked to Alzheimer's disease.
  • Transport Mechanism Studies : Research on amino acid transporters indicated that modifications in the structure could affect uptake in brain tissues. For example, variations in stereochemistry significantly impacted both in vitro and in vivo properties of related compounds .
  • Binding Affinity Assessments : Quantitative binding studies have demonstrated high affinity for certain receptors, suggesting that this compound could be a viable candidate for further pharmacological exploration .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
4-{[((S)-2-Amino-propionyl)-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl esterC14H27N3O2Lacks one carbon compared to the main compound
3-{[(S)-2-Amino-3-methylbutanoic acid]-methyl}-piperidine-1-carboxylic acid tert-butyl esterC16H31N3O3Contains a branched amino acid structure
4-{[(4-Amino-benzylamino)-methyl]}-piperidine-1-carboxylic acid tert-butyl esterC18H29N3O2Incorporates an aromatic ring, enhancing lipophilicity

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H29N3O3
  • Molecular Weight : 299.41 g/mol
  • Structure : The compound features a piperidine ring, an amino acid derivative, and a tert-butyl ester group, enhancing solubility and stability for biological applications.

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, which may influence mood and cognitive pathways. Research indicates that similar compounds can inhibit gamma-secretase activity, relevant in Alzheimer's disease studies.

Drug Development

Due to its unique structural features, 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is being investigated for its potential as a therapeutic agent in various conditions, including neurodegenerative disorders. Compounds with similar structures have shown promise as selective modulators of receptor activity .

Several studies have documented the effects of compounds related to this compound:

  • Inhibition of Gamma-Secretase : Research has shown that related compounds can modulate gamma-secretase activity, which is crucial for the processing of amyloid precursor protein (APP), thereby influencing Alzheimer's disease pathology.
  • Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator at various neurotransmitter receptors, potentially impacting serotonin and dopamine pathways, which are vital for mood regulation .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₂₉N₃O₃ (based on analogs in )
  • Molecular Weight : ~368.77 g/mol (for the (R)-isomer; exact value for the target compound may vary slightly)
  • CAS Number : 1401667-65-9 (for the (R)-isomer; the (S)-configuration is structurally analogous) .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to a class of piperidine-carboxylic acid tert-butyl esters with modifications on the amino-acyl side chain. Below is a comparison with key analogs:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Differences Reference
Target Compound (S)-2-Amino-propionyl, methyl-amino N/A ~368.77 Reference standard
(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (R)-configuration at piperidine 1401667-65-9 368.77 Stereochemical inversion at piperidine
(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Cyclopropyl-amino group 1401666-43-0 ~368.77 Cyclopropyl instead of methyl; altered steric effects
(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Ethyl-amino group N/A ~382.80 Ethyl substituent increases lipophilicity
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester Methyl-carbamic acid 1401668-72-1 285.38 Carbamic acid replaces methyl-amino; lower molecular weight

Structural Implications :

  • Methyl vs.
  • Ethyl Substitution: The ethyl-amino variant () may enhance membrane permeability due to increased hydrophobicity.
  • Carbamic Acid Modification: The methyl-carbamic acid analog (CAS 1401668-72-1) lacks the methyl-amino linkage, altering hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

  • Stability : The tert-butyl ester group resists enzymatic degradation, improving half-life compared to methyl or ethyl esters .
  • Solubility : The tert-butyl ester reduces polarity, which may limit aqueous solubility but enhance blood-brain barrier penetration in CNS-targeted drugs .

Q & A

Q. What are the standard synthetic routes for preparing 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is:

Piperidine Core Functionalization : Introduce the methyl-amino-methyl group at the 3-position of the piperidine ring via reductive amination or alkylation.

Boc Protection : Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride in the presence of a base like triethylamine .

Peptide Coupling : Attach the (S)-2-amino-propionyl moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure retention of stereochemistry .
Key intermediates should be characterized by 1H^1H-NMR and LC-MS to confirm regiochemistry and purity.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine backbone. IR spectroscopy confirms the carbonyl stretch (~1700 cm1^{-1}) .
  • Chiral HPLC : To validate the (S)-configuration of the amino-propionyl group, using a chiral stationary phase (e.g., Chiralpak AD-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation pattern .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group.
  • Use desiccants to avoid moisture absorption, as the tert-butyl ester is sensitive to acidic/basic conditions .

Advanced Research Questions

Q. How can synthetic yield be optimized for the tert-butyl ester intermediate?

  • Methodological Answer :
  • Reaction Solvent : Use anhydrous dichloromethane (DCM) or DMF to minimize side reactions.
  • Catalyst Screening : Test coupling agents like HATU or PyBOP for improved efficiency in peptide bond formation .
  • Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC to isolate high-purity product. Kinetic studies may identify rate-limiting steps (e.g., Boc deprotection) .

Q. What strategies resolve contradictions in stereochemical assignments reported in literature?

  • Methodological Answer :
  • X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .
  • Cross-Validation : Replicate synthesis using enantiopure starting materials and compare retention times in chiral HPLC with reference standards .

Q. How do steric and electronic effects influence the reactivity of the methyl-amino-methyl group?

  • Methodological Answer :
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic density and steric hindrance around the nitrogen atom.
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to probe reaction mechanisms (e.g., nucleophilic substitution vs. elimination) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., ethyl vs. methyl) and assess impact on reactivity via 1H^1H-NMR kinetics .

Q. How can discrepancies in stability data under varying pH conditions be reconciled?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2 _2O2 _2) conditions. Monitor degradation by LC-MS to identify labile sites (e.g., Boc cleavage at pH < 3) .
  • Arrhenius Plot Analysis : Accelerate stability testing at elevated temperatures (40–60°C) to extrapolate shelf-life under standard conditions .

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